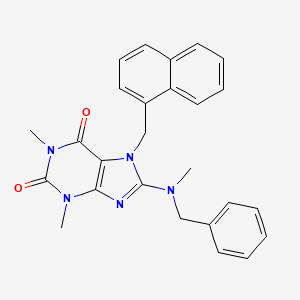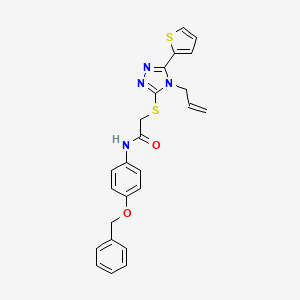
(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Amino-1-(4-chlorophényl)-1H-pyrazol-4-YL)(4-méthoxyphényl)méthanone est un composé organique synthétique qui appartient à la classe des dérivés du pyrazole
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (5-Amino-1-(4-chlorophényl)-1H-pyrazol-4-YL)(4-méthoxyphényl)méthanone implique généralement la réaction de la 4-chlorophénylhydrazine avec le chlorure de 4-méthoxybenzoyle en présence d’une base telle que la triéthylamine. La réaction est effectuée sous reflux, et le produit est purifié par recristallisation.
Méthodes de production industrielle
Dans un contexte industriel, la synthèse pourrait être mise à l’échelle en utilisant des réacteurs à flux continu pour garantir une qualité et un rendement constants. Les conditions réactionnelles seraient optimisées pour minimiser les sous-produits et maximiser l’efficacité du processus.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, généralement en utilisant des réactifs comme le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier aux positions amino ou chloro.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles comme les amines ou les thiols en présence d’une base.
Principaux produits formés
Oxydation : Formation de cétones ou d’acides carboxyliques correspondants.
Réduction : Formation d’alcools ou d’amines.
Substitution : Formation de dérivés pyrazole substitués.
Applications de la recherche scientifique
Chimie
Le composé est étudié pour son potentiel en tant que bloc de construction dans la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications, ce qui en fait un intermédiaire précieux en synthèse organique.
Biologie
En recherche biologique, le composé est étudié pour son potentiel en tant qu’inhibiteur enzymatique ou modulateur de récepteurs. Ses interactions avec les cibles biologiques peuvent fournir des informations sur les mécanismes de diverses maladies.
Médecine
Le composé est exploré pour ses applications thérapeutiques potentielles, notamment ses activités anti-inflammatoires, analgésiques et anticancéreuses. Sa capacité à interagir avec des cibles moléculaires spécifiques en fait un candidat pour le développement de médicaments.
Industrie
Dans le secteur industriel, le composé peut être utilisé comme précurseur pour la synthèse de colorants, d’agrochimiques et d’autres produits chimiques de spécialité.
Applications De Recherche Scientifique
Chemistry
The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological targets can provide insights into the mechanisms of various diseases.
Medicine
The compound is explored for its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound can be used as a precursor for the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mécanisme D'action
Le mécanisme d’action de la (5-Amino-1-(4-chlorophényl)-1H-pyrazol-4-YL)(4-méthoxyphényl)méthanone implique son interaction avec des cibles moléculaires spécifiques telles que les enzymes ou les récepteurs. Le composé peut inhiber l’activité enzymatique en se liant au site actif ou moduler la fonction du récepteur en interagissant avec les sites de liaison. Ces interactions peuvent entraîner des modifications des voies de signalisation cellulaire, ce qui entraîne les effets biologiques observés.
Comparaison Avec Des Composés Similaires
Composés similaires
- (5-Amino-1-(4-bromophényl)-1H-pyrazol-4-YL)(4-méthoxyphényl)méthanone
- (5-Amino-1-(4-fluorophényl)-1H-pyrazol-4-YL)(4-méthoxyphényl)méthanone
Unicité
La présence du groupe 4-chlorophényle dans la (5-Amino-1-(4-chlorophényl)-1H-pyrazol-4-YL)(4-méthoxyphényl)méthanone) confère des propriétés électroniques et stériques uniques, qui peuvent influencer sa réactivité et son activité biologique. Comparé à ses analogues avec différents substituants halogénés, le dérivé chloro peut présenter des profils pharmacocinétiques et pharmacodynamiques distincts.
Propriétés
Numéro CAS |
618091-25-1 |
|---|---|
Formule moléculaire |
C17H14ClN3O2 |
Poids moléculaire |
327.8 g/mol |
Nom IUPAC |
[5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C17H14ClN3O2/c1-23-14-8-2-11(3-9-14)16(22)15-10-20-21(17(15)19)13-6-4-12(18)5-7-13/h2-10H,19H2,1H3 |
Clé InChI |
TXQJVOQMPKLKOQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B12039609.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B12039614.png)






![4-methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzaldehyde](/img/structure/B12039661.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12039668.png)

![Nicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12039699.png)
![[3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methylphenyl)methanone](/img/structure/B12039706.png)

